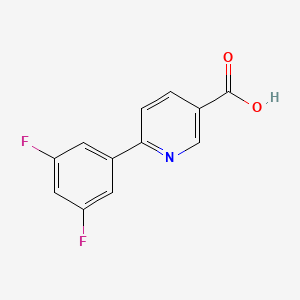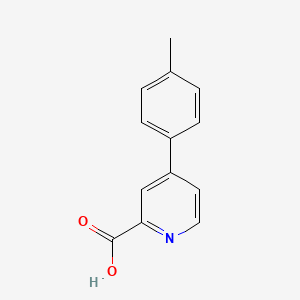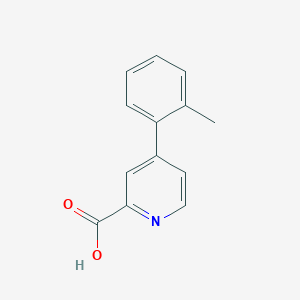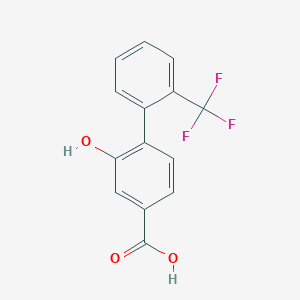![molecular formula C15H17NO5 B1393840 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid CAS No. 899762-52-8](/img/structure/B1393840.png)
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid
Overview
Description
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.30 .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes compounds like 5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . This method allows for the concise synthesis of highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .Molecular Structure Analysis
The molecular structure of this compound involves conjugative interactions in the phenyl ring that lead to significant stabilization energies . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) interactions are particularly noteworthy .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily based on the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes . This reaction method has been developed to synthesize 5-methylpyrrolidine-3-carboxylic acid with 97% ee in two steps .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 291.30 . Further details about its physical and chemical properties were not found in the search results.Scientific Research Applications
-
Scientific Field: Medicinal Chemistry
- Application : Pyrrolidine derivatives are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring is present in the structure of many pharmacologically active compounds such as ombitasvir, ledipasvir, and (+)-hygrine .
- Methods of Application : The synthesis of these compounds often involves the Mannich reaction of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid with different cyclic or acyclic precursors .
- Results : The introduction of heteroatomic fragments in these molecules modifies physicochemical parameters and obtains the best ADME/Tox results for drug candidates .
-
Scientific Field: Quantum Chemistry
- Application : The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated using FT-IR, NMR, and UV techniques and quantum chemical methods .
- Methods of Application : Quantum chemical calculations for the molecule were performed using density functional theory (DFT) method with the CAM-B3LYP functional and 6-31G (d, p) basis set .
- Results : The computation results showed good correlations with the experimental data .
-
Scientific Field: Drug Discovery
- Application : Pyrrolidine derivatives are used as a versatile scaffold for novel biologically active compounds . They are used in the treatment of various human diseases .
- Methods of Application : The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
- Results : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
-
Scientific Field: Organic Chemistry
- Application : Pyrrolidine-3-carboxylic acid derivatives are synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .
- Methods of Application : Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .
- Results : Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% ee was obtained in two steps .
-
Scientific Field: Antibacterial Research
- Application : Pyrrolidine derivatives have been studied for their antibacterial properties . The structure-activity relationship (SAR) investigation showed that the antibacterial activity increased with certain substituents .
- Methods of Application : The study involved the synthesis of various pyrrolidine derivatives and testing their antibacterial activity .
- Results : The antibacterial activity increased in the order: N′-Et < N′-H < N′-Pr < N′-Ph, whereas with the 4′-phenyl substituents, the activity increased in the order: 4′-PhH < 4′-PhCl < 4′-PhNO2 .
-
Scientific Field: Spectroscopy and Quantum Mechanics
- Application : The spectroscopic properties of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid were investigated .
- Methods of Application : The study used FT-IR, NMR, and UV techniques and quantum chemical methods at different levels of theory .
- Results : The study provided insights into the properties such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential .
properties
IUPAC Name |
5-oxo-1-(4-propoxycarbonylphenyl)pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO5/c1-2-7-21-15(20)10-3-5-12(6-4-10)16-9-11(14(18)19)8-13(16)17/h3-6,11H,2,7-9H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOVXDZQCJJCKIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC(=O)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-[4-(propoxycarbonyl)phenyl]pyrrolidine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



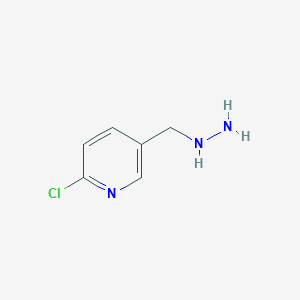
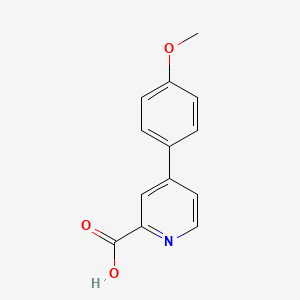
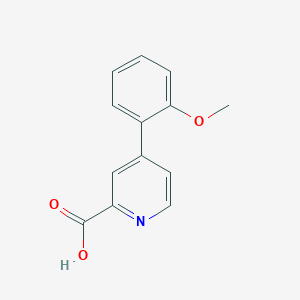
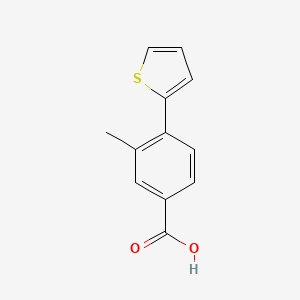
![tert-Butyl 1-[3-fluoro-4-(trifluoromethyl)benzyl]piperidin-4-ylcarbamate](/img/structure/B1393767.png)
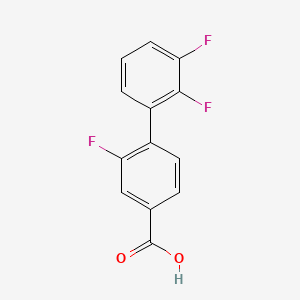
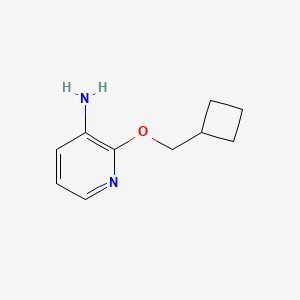
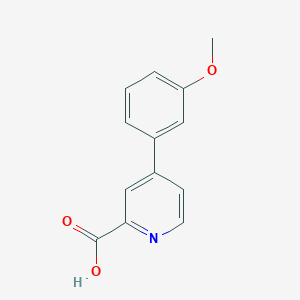
![3',5'-Difluoro-5-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1393773.png)
![[1-(Isopropylsulfonyl)piperidin-4-yl]methanamine hydrochloride](/img/structure/B1393774.png)
